molecular formula C20H19BrClNO2 B5261861 (E)-3-(3-bromo-4-butan-2-yloxy-5-methoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile

(E)-3-(3-bromo-4-butan-2-yloxy-5-methoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile

Cat. No.: B5261861
M. Wt: 420.7 g/mol
InChI Key: GDYBWQLOUBXQDD-SXGWCWSVSA-N
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Description

(E)-3-(3-bromo-4-butan-2-yloxy-5-methoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles. These compounds are characterized by the presence of a cyano group (-C≡N) attached to a carbon atom. The compound features a complex structure with various functional groups, including bromine, chlorine, methoxy, and butan-2-yloxy groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-bromo-4-butan-2-yloxy-5-methoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzaldehyde, 3-bromo-4-hydroxy-5-methoxybenzaldehyde, and butan-2-ol.

    Formation of Intermediates: The initial steps involve the formation of intermediates through reactions such as bromination, methoxylation, and alkylation.

    Condensation Reaction: The key step involves a condensation reaction between the intermediates to form the final product. This reaction is typically carried out under basic conditions using reagents like sodium hydroxide or potassium carbonate.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.

    Automated Processes: Automated systems are used to monitor and control the reaction conditions, ensuring consistent product quality.

    Efficient Purification: Industrial purification methods such as distillation, crystallization, and high-performance liquid chromatography (HPLC) are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-bromo-4-butan-2-yloxy-5-methoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.

    Substitution: The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium methoxide (NaOCH₃), potassium thiolate (KSR)

Major Products Formed

    Oxidation Products: Carboxylic acids, ketones

    Reduction Products: Amines

    Substitution Products: Methoxy derivatives, thiol derivatives

Scientific Research Applications

(E)-3-(3-bromo-4-butan-2-yloxy-5-methoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-3-(3-bromo-4-butan-2-yloxy-5-methoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: The interaction with molecular targets can trigger various biochemical pathways, resulting in the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile
  • (E)-3-(3-bromo-4-methoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile
  • (E)-3-(3-bromo-4-butoxy-5-methoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile

Uniqueness

(E)-3-(3-bromo-4-butan-2-yloxy-5-methoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile is unique due to the presence of the butan-2-yloxy group, which imparts distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

(E)-3-(3-bromo-4-butan-2-yloxy-5-methoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrClNO2/c1-4-13(2)25-20-18(21)10-14(11-19(20)24-3)9-16(12-23)15-5-7-17(22)8-6-15/h5-11,13H,4H2,1-3H3/b16-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYBWQLOUBXQDD-SXGWCWSVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=C(C=C(C=C1Br)C=C(C#N)C2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)OC1=C(C=C(C=C1Br)/C=C(/C#N)\C2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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